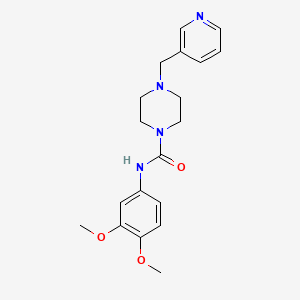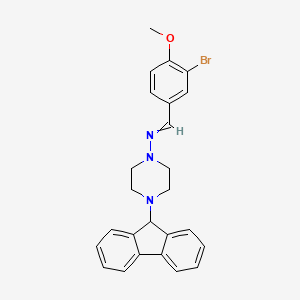
N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
説明
N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, commonly known as DPP4, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamide derivatives and has been found to have inhibitory effects on the dipeptidyl peptidase-4 (DPP4) enzyme. DPP4 is an enzyme that is involved in the regulation of glucose metabolism and has been implicated in the pathogenesis of type 2 diabetes mellitus. The inhibition of DPP4 by compounds such as DPP4 has been shown to improve glucose tolerance and insulin sensitivity in animal models and humans.
作用機序
N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide inhibitors such as this compound work by inhibiting the activity of the this compound enzyme. This compound is an enzyme that is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Incretin hormones are released by the gut in response to food intake and stimulate insulin secretion from the pancreas. By inhibiting the activity of this compound, this compound inhibitors increase the levels of incretin hormones in the blood, which leads to increased insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects:
This compound inhibitors such as this compound have been shown to have several biochemical and physiological effects. These include increased levels of incretin hormones such as GLP-1 and GIP, increased insulin secretion, improved glucose tolerance, and reduced glucagon secretion. This compound inhibitors have also been shown to have anti-inflammatory and anti-fibrotic effects in animal models.
実験室実験の利点と制限
The advantages of using N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide inhibitors such as this compound in lab experiments include their specificity for the this compound enzyme, their ability to increase levels of incretin hormones, and their potential therapeutic applications in the treatment of type 2 diabetes mellitus. The limitations of using this compound inhibitors in lab experiments include their potential off-target effects, their potential toxicity, and the need for careful dosing to avoid adverse effects.
将来の方向性
The potential therapeutic applications of N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide inhibitors such as this compound extend beyond the treatment of type 2 diabetes mellitus. Recent research has suggested that this compound inhibitors may have beneficial effects in other disease states such as cardiovascular disease, Alzheimer's disease, and cancer. Future research should focus on elucidating the mechanisms by which this compound inhibitors exert their effects in these disease states and on developing more potent and selective this compound inhibitors. Additionally, the potential off-target effects and toxicity of this compound inhibitors should be further investigated to ensure their safety for clinical use.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. The inhibition of this compound by compounds such as this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models and humans. Several clinical trials have been conducted to evaluate the efficacy and safety of this compound inhibitors in the treatment of type 2 diabetes mellitus. These trials have shown that this compound inhibitors are effective in reducing blood glucose levels and improving glycemic control in patients with type 2 diabetes mellitus.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-17-6-5-16(12-18(17)26-2)21-19(24)23-10-8-22(9-11-23)14-15-4-3-7-20-13-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNASCIHSXMYUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157896 | |
| Record name | N-(3,4-Dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908518-33-2 | |
| Record name | N-(3,4-Dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908518-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B4796475.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4796495.png)
![N-{2-[(2,3-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4796501.png)

![3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B4796514.png)
![2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4796516.png)
![2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B4796530.png)
![(3-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B4796538.png)

![3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B4796568.png)
![3-methyl-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4796584.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4796589.png)
